molecular formula C12H17NO3 B8516572 (2-Cyclohexyl-5-methyl-oxazol-4-yl)-acetic acid

(2-Cyclohexyl-5-methyl-oxazol-4-yl)-acetic acid

Cat. No. B8516572
M. Wt: 223.27 g/mol
InChI Key: MMDWSADAQQWYMT-UHFFFAOYSA-N
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Patent
US07109225B2

Procedure details

1.920 g of the above prepared (2-cyclohexyl-5-methyl-oxazol-4-yl)-acetic acid (8.60 mmol) was dissolved in 56 ml of abs. THF and treated at 0° C. with 21.5 ml of 1M BH3THF (2.5 eq.). The reaction mixture was then kept over weekend at ambient temperature. 3.5 ml of MeOH was added and the mixture stirred for 3 h at ambient temperature and for 3 h at 50° C. to liberate the free alcohol. Removing of the solvents i. V., followed by flash chromatography (SiO2, hexane/AcOEt=4/6) yielded finally 1.314 g of the title compound as colorless oil.
Quantity
8.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[O:8][C:9]([CH3:16])=[C:10]([CH2:12][C:13](O)=[O:14])[N:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C1COCC1.B.C1COCC1>CO>[CH:1]1([C:7]2[O:8][C:9]([CH3:16])=[C:10]([CH2:12][CH2:13][OH:14])[N:11]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
8.6 mmol
Type
reactant
Smiles
C1(CCCCC1)C=1OC(=C(N1)CC(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
21.5 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 3 h at ambient temperature and for 3 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 56 ml of abs
WAIT
Type
WAIT
Details
The reaction mixture was then kept over weekend at ambient temperature
CUSTOM
Type
CUSTOM
Details
Removing of the solvents i

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCCC1)C=1OC(=C(N1)CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.314 g
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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